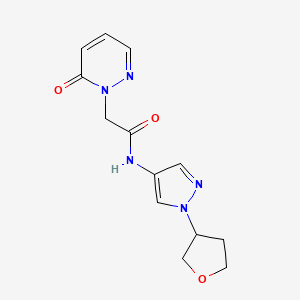

1,3-Diethyl 2-methanesulfonamidopropanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related compounds often involves reactions between diethyltin(methoxy)methanesulfonate and acids or alcohols under specific conditions to form self-assemblies or complexes. For instance, diethyltin-based three-dimensional assemblies have been synthesized using sulfonate-phosphonate ligands, demonstrating the complex synthesis routes possible with methanesulfonate derivatives (Shankar et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide derivatives reveals their potential for forming various structural motifs. X-ray crystallography and spectroscopic methods such as IR, NMR, and Raman spectroscopy are pivotal in characterizing these compounds. For example, the structure and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate have been elucidated, highlighting the intricate details of sulfonamide molecular structures (Galván et al., 2018).

Chemical Reactions and Properties

Methanesulfonate compounds participate in a variety of chemical reactions, showcasing their versatility. Reactions can include electrophilic substitution, where methanesulfonates react with different nucleophiles, showcasing their reactivity and potential for creating diverse molecular architectures. For instance, the synthesis of bis(indolyl)methanes via electrophilic substitution reactions catalyzed by aminosulfonic acid illustrates the chemical reactivity of methanesulfonate derivatives (Li et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1,3-Diethyl 2-methanesulfonamidopropanedioate and related compounds have been studied for various applications in the field of chemistry, particularly in synthesis and characterization. For instance, diethyltin(methoxy)methanesulfonate has been utilized to form three-dimensional self-assemblies, exhibiting unique structural motifs and binding modes, making them significant in the study of molecular structures and interactions (Shankar et al., 2011).

Reaction and Conversion

These compounds also play a crucial role in chemical reactions and conversions. For example, the selective oxidation of methane and ethane to alcohols in different solvents has been explored, with 1,3-Diethyl 2-methanesulfonamidopropanedioate related compounds serving as intermediates or catalysts in these processes (Sen et al., 1994). Similarly, the reaction of 2,3-epoxy-1-ol methanesulfonates with diethylaluminum chloride has been investigated for the regioselective formation of methanesulfonates, highlighting their potential in organic synthesis and industrial applications (Gao et al., 1991).

Structural and Spectroscopic Studies

In-depth structural and spectroscopic studies have been conducted on these compounds to understand their molecular composition and properties. For instance, investigations on the complex formation of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene provided insights into their ionic structures and hydrogen bonding interactions, which are pivotal for designing new materials and understanding molecular interactions (Binkowska et al., 2001).

Eigenschaften

IUPAC Name |

diethyl 2-(methanesulfonamido)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6S/c1-4-14-7(10)6(8(11)15-5-2)9-16(3,12)13/h6,9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSFRIVDLKBXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)

![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)

![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)